molecular formula C10H14I2S B14296957 Thiophene, 3-hexyl-2,5-diiodo- CAS No. 113736-20-2

Thiophene, 3-hexyl-2,5-diiodo-

Cat. No.: B14296957
CAS No.: 113736-20-2
M. Wt: 420.09 g/mol
InChI Key: RSTAGBXOIVTHHT-UHFFFAOYSA-N
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Description

Thiophene, 3-hexyl-2,5-diiodo- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two iodine atoms at the 2 and 5 positions and a hexyl group at the 3 position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields due to their unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 3-hexyl-2,5-diiodo- typically involves the iodination of 3-hexylthiophene. One common method is the Kumada cross-coupling reaction, where 2,5-diiodo-3-hexylthiophene is formed by reacting 3-hexylthiophene with iodine in the presence of a nickel catalyst . The reaction conditions usually involve the use of a Grignard reagent, which is prepared by reacting 2,5-diiodo-3-hexylthiophene with magnesium .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale iodination reactions. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions. The use of nickel or palladium catalysts is common in industrial settings to ensure efficient and selective iodination .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-hexyl-2,5-diiodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of thiophene, 3-hexyl-2,5-diiodo- involves its interaction with various molecular targets. The iodine atoms and the hexyl group influence its reactivity and interaction with other molecules. In polymerization reactions, the compound acts as a monomer, forming long chains of polythiophene through the formation of carbon-sulfur bonds . The presence of iodine atoms can also facilitate halogen bonding, which is important in the formation of supramolecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 3-hexyl-2,5-diiodo- is unique due to the presence of both iodine atoms and a hexyl group, which confer distinct chemical properties. The iodine atoms make it highly reactive in substitution reactions, while the hexyl group enhances its solubility and processability in organic solvents .

Properties

CAS No.

113736-20-2

Molecular Formula

C10H14I2S

Molecular Weight

420.09 g/mol

IUPAC Name

3-hexyl-2,5-diiodothiophene

InChI

InChI=1S/C10H14I2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3

InChI Key

RSTAGBXOIVTHHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)I)I

Origin of Product

United States

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